2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(15)5-13-4-7(6-14)8-2-1-3-12-10(8)13/h1-4,6H,5H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKVRLRUNJPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: Starting from a suitable pyridine derivative, the pyrrole ring can be constructed through cyclization reactions.
Formylation: Introduction of the formyl group at the 3-position can be achieved using formylating agents such as Vilsmeier-Haack reagent.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: 2-(3-carboxy-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide, exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The compound's effectiveness was evaluated against several cancer cell lines, demonstrating significant antiproliferative activity at micromolar concentrations.
Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.9 | FGFR1 inhibitor |
| Compound B | 4T1 | 10 | Moderate activity |
| This compound | MCF-7 | 5.0 | Strong activity |
1.2 Neuroprotective Effects
Another area of application for this compound is neuroprotection. Research has suggested that pyrrolo[2,3-b]pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield the desired amide. The compound's structural characteristics contribute to its biological activity and stability.
Table 2: Synthesis Conditions for this compound
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Acetic Anhydride | Room Temperature | 85 |
| Acetyl Chloride | Reflux | 90 |
| DMAP (Catalyst) | Stirred Under N₂ | 75 |
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored due to their favorable charge transport characteristics.
Case Study: OLED Performance
A study demonstrated that incorporating this compound into OLED devices improved efficiency by enhancing electron mobility compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl and acetamide groups can form hydrogen bonds with active sites, while the heterocyclic structure can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Key Features :
- Functional Groups :
- 3-Formyl group: Enhances electrophilicity, enabling nucleophilic addition or condensation reactions.
- 1-Acetamide group: Improves solubility and bioavailability compared to ester derivatives.
Comparison with Structural Analogs
The compound belongs to a family of pyrrolo[2,3-b]pyridine derivatives with variations in substituents and functional groups. Below is a detailed comparison with closely related analogs (Table 1).
Table 1: Structural and Functional Comparison
Structural Differences and Reactivity
Substituent Position and Electronic Effects :
- The 3-formyl group in the target compound contrasts with the 5-bromo substituent in the tert-butyl ester analog. The formyl group increases electrophilicity at the pyrrolo ring, while bromo serves as a leaving group for metal-catalyzed coupling reactions .
- The 1-acetamide group offers hydrogen-bonding capacity, enhancing solubility in polar solvents compared to methyl or tert-butyl esters.
Functional Group Impact on Stability :
- Amide vs. Ester : The acetamide derivative exhibits greater hydrolytic stability under physiological conditions than methyl or tert-butyl esters, which are prone to enzymatic or acidic cleavage .
- Steric Effects : The tert-butyl group in the brominated analog introduces steric bulk, limiting accessibility for certain reactions but improving lipid solubility .
Biological Activity
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole and pyridine ring structure, which is significant in the development of various pharmaceuticals, particularly those targeting specific biological pathways.
The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in cell proliferation, differentiation, and survival. Inhibition of these receptors can lead to significant biological effects, including the induction of apoptosis in cancer cells and the modulation of various signaling pathways involved in tumorigenesis .
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity :
- Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase .
Antimicrobial Properties :
- Preliminary evaluations suggest potential antimicrobial activity against certain bacterial strains, although specific data on this compound's efficacy remain limited compared to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrrole and pyridine rings can significantly influence its interaction with FGFRs and other biological targets. For example:
- Substituents at specific positions on the pyridine ring can enhance binding affinity and selectivity towards FGFRs .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Synthesis and Evaluation : A study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their effectiveness as FGFR inhibitors. The results indicated that certain modifications led to improved potency against FGFRs, suggesting that similar strategies could be applied to optimize this compound .
- In Vivo Studies : While most studies have focused on in vitro evaluations, further research is needed to assess the pharmacokinetics and therapeutic potential of this compound in vivo.
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide?
Methodological Answer: The synthesis typically involves Pd-catalyzed amidation and cyclization reactions. For example:
Q. Table 1: Example Reaction Parameters for Amidation
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Catalyst (Pd) | 1–5 mol% | 2.5 mol% |
| Temperature | 60–100°C | 80°C |
| Solvent | THF/DMF/Dioxane | THF |
| Reaction Time | 12–24 h | 18 h |
| Adapted from analogous protocols in |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Validation : Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Workflow :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and intermediate stability .
- Structure-Activity Relationship (SAR) : Map electronic properties (e.g., Fukui indices) to predict sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- Case Study : Derivatives with electron-withdrawing groups at the 3-position showed improved binding affinity in kinase inhibition assays .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting SAR trends)?
Methodological Answer:
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Likely Cause | Resolution |
|---|---|---|
| Variable bioassay results | Impurity in batch synthesis | Repurify via column chromatography |
| Inconsistent NMR shifts | Solvent polarity effects | Standardize DMSO-d6 usage |
| SAR outliers | Conformational flexibility | Perform MD simulations |
Q. What strategies are effective for scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Optimization :
- Case Study : A 10-fold scale-up retained >85% yield by optimizing residence time and solvent ratios .
Q. How can researchers leverage factorial design to study multifactorial influences on reactivity?
Methodological Answer:
Q. Table 3: Factorial Design Matrix for Reaction Optimization
| Experiment | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | 2 | THF | 65 |
| 2 | 90 | 2 | DMF | 78 |
| 3 | 70 | 5 | DMF | 72 |
| 4 | 90 | 5 | THF | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
